5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid
Overview
Description
5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid: is an organic compound with the molecular formula C7H8ClNO4S2 and a molecular weight of 269.73 g/mol . This compound is characterized by a thiophene ring substituted with a chloro group, a methylsulfamoyl group, and a carboxylic acid group. It appears as a white to off-white solid and is slightly soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid typically involves organic synthesis reactions. The reaction conditions often involve the use of chlorinating agents and sulfonylating reagents under controlled temperatures and pH levels .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions[][3].
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions[][3].
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiophene derivatives[][3].
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals[4][4].
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial or anti-inflammatory properties[4][4].
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be employed in the production of dyes, pigments, and other functional materials[4][4].
Mechanism of Action
The mechanism of action of 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The chloro group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes .
Comparison with Similar Compounds
- 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid methyl ester
- 5-Chloro-3-(methylsulfamoyl)-2-thiophenecarboxylic acid methyl ester
- 2-Thiophenecarboxylic acid, 5-chloro-3-[(methylamino)sulfonyl]-, methyl ester
Uniqueness: this compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. The presence of both a chloro group and a methylsulfamoyl group allows for diverse chemical reactivity and potential biological activity .
Properties
IUPAC Name |
5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO4S2/c1-8-14(11,12)3-2-4(7)13-5(3)6(9)10/h2,8H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXBPROHRKDGBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(SC(=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20606462 | |
Record name | 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20606462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70374-36-6 | |
Record name | 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20606462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-3-[(methylamino)sulfonyl]-2-thiophene carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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